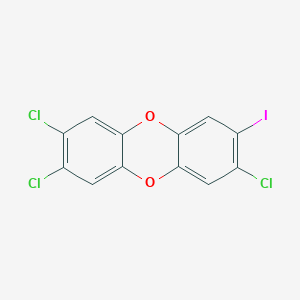
2-(2-n-Boc-n-methyl-aminoethyl)-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guayewuanine B, also known as Yunaconitine, is a highly toxic aconitum alkaloid. It is a diterpenoid alkaloid found in the plant Aconitum vilmorinianum. This compound has been studied for its diverse biological activities, including anti-inflammatory and analgesic actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guayewuanine B involves complex organic reactions. The primary source of this compound is the plant Aconitum vilmorinianum, from which it is extracted and purified. The synthetic routes typically involve multiple steps of organic reactions, including esterification, acetylation, and methoxylation. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of Guayewuanine B is not widely reported due to its high toxicity and limited demand. the extraction from natural sources remains the primary method. The process involves harvesting the plant material, followed by extraction using organic solvents, and subsequent purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Guayewuanine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives of Guayewuanine B.
Scientific Research Applications
Guayewuanine B has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and synthesis of alkaloids.
Biology: Investigated for its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in pain management and inflammation reduction.
Mechanism of Action
The mechanism of action of Guayewuanine B involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors and enzymes, leading to the modulation of cellular processes. For example, its anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and enzymes. The analgesic effect is achieved by interacting with pain receptors and neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
- Isoaconitine
- Jesaconitine
- Vilmorrianine B
Uniqueness
Guayewuanine B is unique due to its specific molecular structure and biological activities. Compared to similar compounds, it exhibits distinct pharmacological properties, making it a valuable compound for scientific research. Its high toxicity also sets it apart, requiring careful handling and specific safety measures during research and application .
Properties
IUPAC Name |
tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17(4)9-10-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSUHFJRCPJABL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
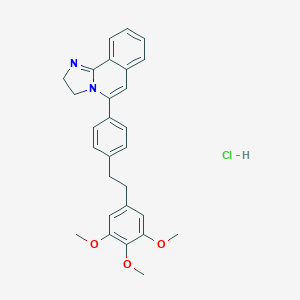
![2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI)](/img/structure/B56205.png)
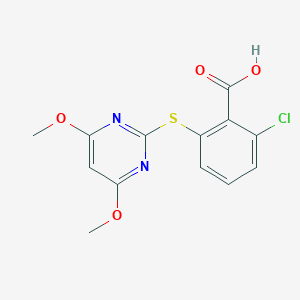
![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)

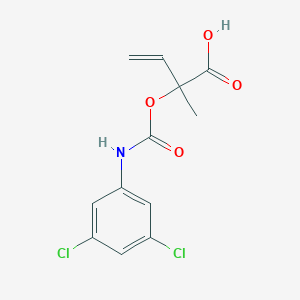
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)
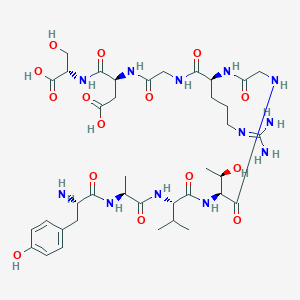
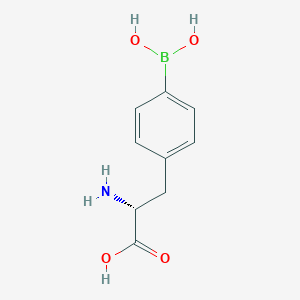
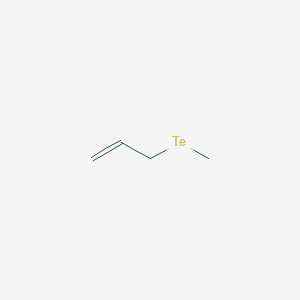
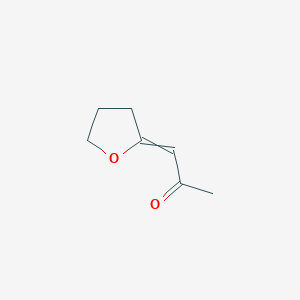
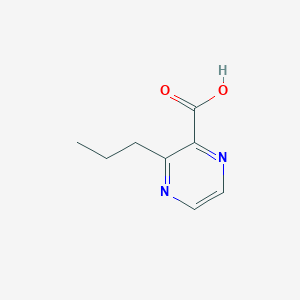
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)-(9CI)](/img/structure/B56230.png)
